

Comparative Analysis of RO2959 Monohydrochloride Cross-Reactivity with TRP Channels

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B560445

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This guide provides a comprehensive comparison of the cross-reactivity of **RO2959 monohydrochloride** with Transient Receptor Potential (TRP) channels, supported by available experimental data. **RO2959 monohydrochloride** is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is primarily formed by Orai1 and STIM1 proteins.^{[1][2]} Its high affinity for the CRAC channel makes it a valuable tool for studying store-operated calcium entry (SOCE) and its role in various physiological processes, particularly in immune cells.^{[1][2]}

Overview of RO2959 Monohydrochloride Selectivity

RO2959 monohydrochloride is characterized as a potent blocker of SOCE mediated by Orai1/STIM1 channels, with a reported IC₅₀ of 25 nM.^[2] It also inhibits the overall CRAC channel current with an IC₅₀ of 402 nM.^[2] Extensive studies have highlighted its selectivity for CRAC channels over other ion channels.

One study reported that RO2959 had no significant inhibitory effect on a variety of other cellular receptors, transporters, and ion channels, including the TRP channels TRPC1, TRPM2, and TRPM4. This indicates a high degree of selectivity for CRAC channels over these specific members of the TRP family.

However, a comprehensive screening of **RO2959 monohydrochloride** against a broader panel of TRP channels, specifically TRPV1, TRPA1, and TRPM8, is not readily available in the public scientific literature. These channels are crucial mediators of sensory signals like pain, temperature, and irritancy, and understanding the cross-reactivity of compounds with these channels is vital for predicting potential off-target effects.

Quantitative Comparison of Inhibitory Activity

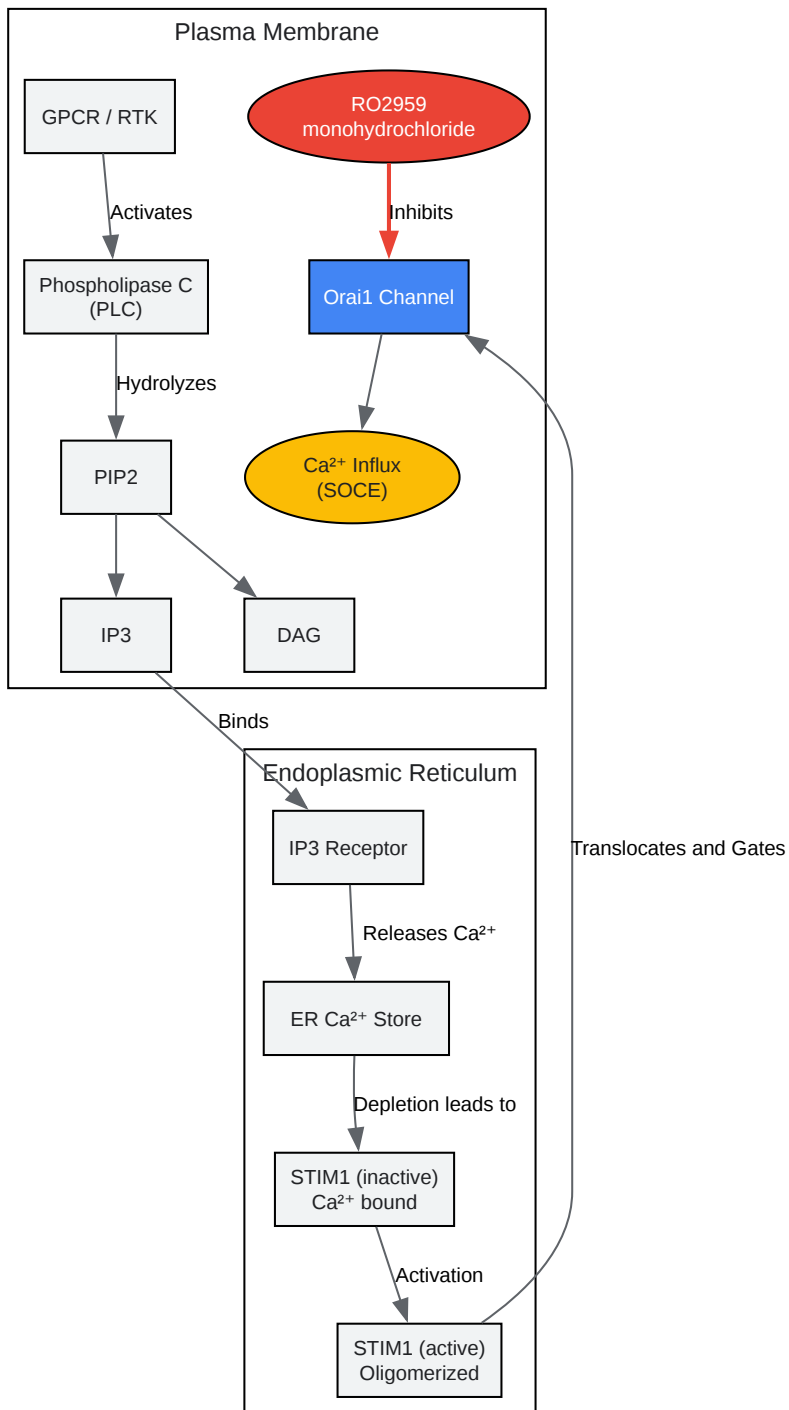
The following table summarizes the known inhibitory concentrations (IC₅₀) of **RO2959 monohydrochloride** against CRAC channels and its lack of significant activity against other tested channels.

Target Channel	Inhibitor	IC50	Cell Type/System
CRAC (Orai1/STIM1)	RO2959 monohydrochloride	25 nM	Stably expressing CHO cells
CRAC Current (Icrac)	RO2959 monohydrochloride	402 nM	RBL-2H3 cells
TRPC1	RO2959 monohydrochloride	No significant inhibition	Not specified
TRPM2	RO2959 monohydrochloride	No significant inhibition	Not specified
TRPM4	RO2959 monohydrochloride	No significant inhibition	Not specified
TRPV1	RO2959 monohydrochloride	Data not available	-
TRPA1	RO2959 monohydrochloride	Data not available	-
TRPM8	RO2959 monohydrochloride	Data not available	-

Signaling Pathways

The primary mechanism of action of **RO2959 monohydrochloride** is the inhibition of the CRAC channel, which is a key component of the store-operated calcium entry (SOCE) pathway.

CRAC Channel Signaling Pathway and Inhibition by RO2959



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Caption: CRAC Channel Signaling and RO2959 Inhibition.

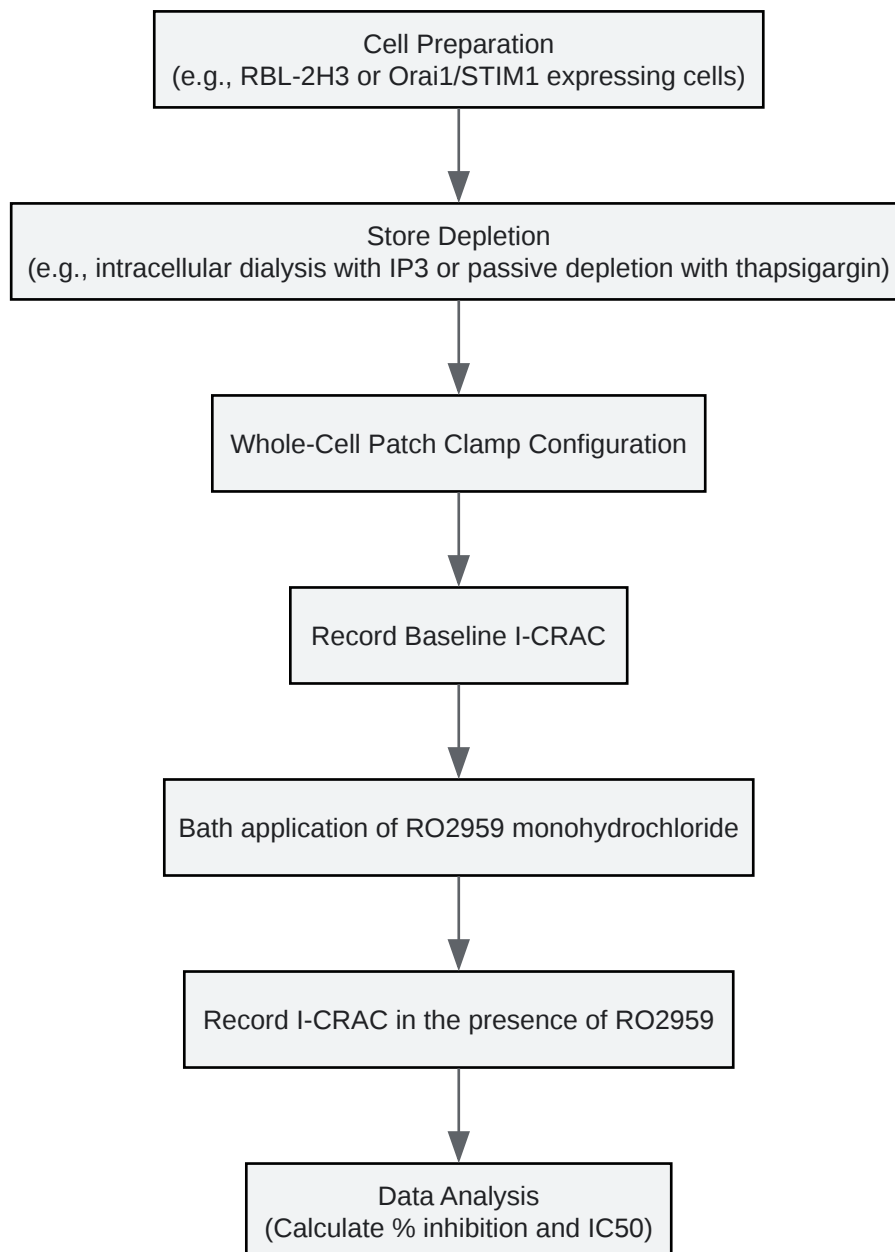
Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of **RO2959 monohydrochloride** on CRAC channels typically involve electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology for I-CRAC Measurement

This method directly measures the ion current (I-CRAC) through CRAC channels.

Workflow for I-CRAC Measurement using Patch-Clamp



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Caption: Experimental Workflow for Patch-Clamp Analysis.

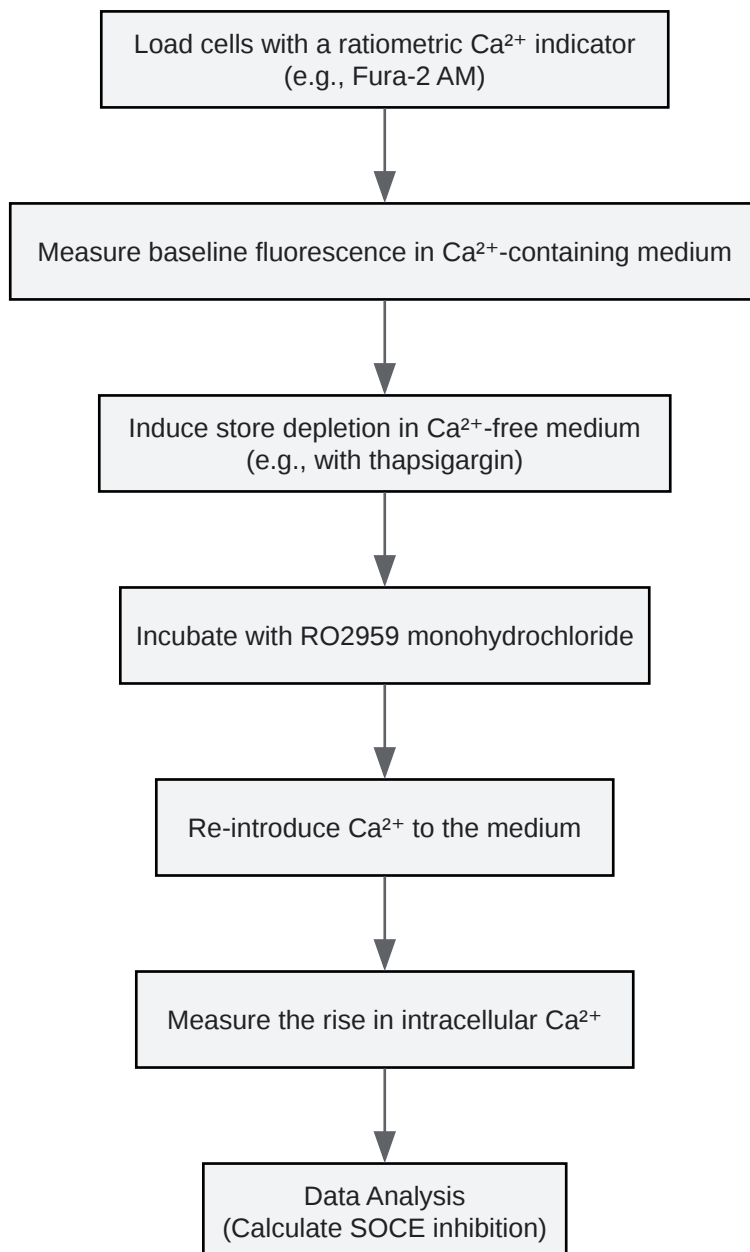
Protocol Details:

- Cell Culture: RBL-2H3 cells endogenously expressing CRAC channels or HEK293/CHO cells stably co-expressing human Orai1 and STIM1 are commonly used.
- Solutions:
 - External Solution (in mM): 120 NaCl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl₂, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). To activate I-CRAC, 20 μM IP₃ can be included in the pipette solution.
- Store Depletion: Intracellular stores are depleted by dialysis of the cell with the IP₃-containing pipette solution upon achieving the whole-cell configuration. Alternatively, cells can be pre-treated with a SERCA pump inhibitor like thapsigargin (1-2 μM).
- Recording: Whole-cell currents are recorded using a patch-clamp amplifier. A voltage ramp protocol (e.g., -100 to +100 mV over 50 ms) is applied periodically to elicit I-CRAC.
- Drug Application: After a stable baseline I-CRAC is established, various concentrations of **RO2959 monohydrochloride** are applied to the bath solution to determine the dose-dependent inhibition.
- Data Analysis: The amplitude of the inward current at a negative potential (e.g., -80 mV) is measured before and after drug application. The percentage of inhibition is calculated, and an IC₅₀ value is determined by fitting the concentration-response data to a Hill equation.

Ratiometric Calcium Imaging for SOCE Measurement

This method measures the influx of Ca²⁺ into the cytoplasm upon store depletion, providing an indirect measure of CRAC channel activity.

Workflow for SOCE Measurement using Calcium Imaging



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Caption: Experimental Workflow for Calcium Imaging.

Protocol Details:

- Cell Preparation: Adherent cells (e.g., HEK293, CHO, or primary T-cells) are grown on glass coverslips.
- Dye Loading: Cells are loaded with a cell-permeant ratiometric calcium indicator, such as Fura-2 AM (2-5 μ M), in a physiological salt solution for 30-60 minutes at room temperature.
- Experimental Procedure:
 - Coverslips with dye-loaded cells are placed in a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
 - Cells are initially perfused with a Ca^{2+} -containing solution to establish a baseline intracellular Ca^{2+} level.
 - The perfusion is switched to a Ca^{2+} -free solution containing a SERCA pump inhibitor (e.g., 1 μ M thapsigargin) to deplete intracellular Ca^{2+} stores. This is observed as a transient rise in intracellular Ca^{2+} due to leakage from the stores.
 - Different concentrations of **RO2959 monohydrochloride** are then added to the Ca^{2+} -free medium.
 - Finally, the perfusion is switched back to a Ca^{2+} -containing solution. The subsequent rise in intracellular Ca^{2+} is indicative of SOCE.
- Data Analysis: The magnitude of the Ca^{2+} influx upon re-addition of extracellular Ca^{2+} is quantified. The inhibitory effect of RO2959 is determined by comparing the SOCE in the presence and absence of the compound.

Conclusion

RO2959 monohydrochloride is a highly potent and selective inhibitor of CRAC channels. Available data demonstrates its lack of significant cross-reactivity with TRPC1, TRPM2, and TRPM4 channels, underscoring its selectivity. However, to provide a complete picture of its interaction with the broader TRP channel family, further studies are required to investigate its effects on other key members such as TRPV1, TRPA1, and TRPM8. Researchers utilizing RO2959 as a tool compound should be aware of the current limitations in its selectivity profile.

The experimental protocols provided herein offer robust methods for further characterizing the activity of RO2959 and other potential CRAC channel modulators.

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References

- [1. Calcium Imaging of Store-Operated Calcium \(Ca²⁺\) Entry \(SOCE\) in HEK293 Cells Using Fura-2 | Springer Nature Experiments \[experiments.springernature.com\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
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